molecular formula C24H14Cl2N2O3S B10890502 N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

Cat. No.: B10890502
M. Wt: 481.3 g/mol
InChI Key: LTNJGVADCPMBSF-UHFFFAOYSA-N
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Description

N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA is a complex organic compound that belongs to the class of heterocyclic compounds It features a dibenzofuran core, which is a fused ring system consisting of two benzene rings and one furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with protein-protein interactions, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H14Cl2N2O3S

Molecular Weight

481.3 g/mol

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C24H14Cl2N2O3S/c25-17-6-3-5-16(22(17)26)19-10-11-20(30-19)23(29)28-24(32)27-13-8-9-15-14-4-1-2-7-18(14)31-21(15)12-13/h1-12H,(H2,27,28,29,32)

InChI Key

LTNJGVADCPMBSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=S)NC(=O)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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